REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:10][N:9]([CH3:18])[C:8]=1[CH3:19].C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:30])(=O)=O)=CC=1>O1CCCC1>[F:30][C:7]1[C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:10][N:9]([CH3:18])[C:8]=1[CH3:19]
|
Name
|
|
Quantity
|
2.06 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
3-bromo-1,2-dimethyl-4-phenyl-pyrrole
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Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(N(C=C1C1=CC=CC=C1)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
901 mg
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at this temperature for another 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 16 h after which time the reaction mixture
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
was quenched with dilute HCl
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by preparative HPLC
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N(C=C1C1=CC=CC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |